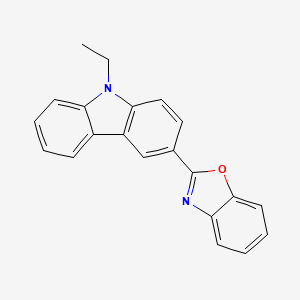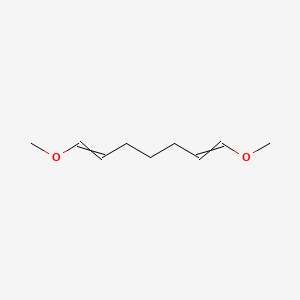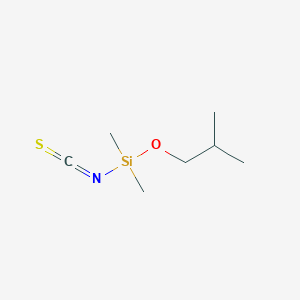
Isothiocyanato(dimethyl)(2-methylpropoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isothiocyanato(dimethyl)(2-methylpropoxy)silane is an organosilicon compound that features both isothiocyanate and silane functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isothiocyanato(dimethyl)(2-methylpropoxy)silane typically involves the reaction of an appropriate silane precursor with an isothiocyanate source. One common method involves the reaction of dimethyl(2-methylpropoxy)silane with thiophosgene or a similar isothiocyanate-generating reagent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Isothiocyanato(dimethyl)(2-methylpropoxy)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles replace the isothiocyanate group.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Hydrolysis: The silane group can be hydrolyzed under acidic or basic conditions to form silanols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Agents: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products Formed
Thiourea Derivatives: Formed from the addition of nucleophiles to the isothiocyanate group.
Silanols: Formed from the hydrolysis of the silane group.
Aplicaciones Científicas De Investigación
Isothiocyanato(dimethyl)(2-methylpropoxy)silane has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in the development of advanced materials.
Organic Synthesis: Serves as a building block for the synthesis of various organic compounds, including heterocycles and thioureas.
Biological Research: Investigated for its potential use in the development of bioactive compounds and diagnostic markers.
Mecanismo De Acción
The mechanism of action of isothiocyanato(dimethyl)(2-methylpropoxy)silane involves the reactivity of its functional groups. The isothiocyanate group can react with nucleophiles to form thiourea derivatives, while the silane group can undergo hydrolysis to form silanols. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
Isothiocyanato(trimethyl)silane: Similar in structure but with different alkyl groups attached to the silicon atom.
Isothiocyanato(ethyl)(methylpropoxy)silane: Another related compound with variations in the alkyl groups.
Uniqueness
Isothiocyanato(dimethyl)(2-methylpropoxy)silane is unique due to the specific combination of its functional groups and the steric effects imparted by the 2-methylpropoxy group.
Propiedades
Número CAS |
141701-47-5 |
|---|---|
Fórmula molecular |
C7H15NOSSi |
Peso molecular |
189.35 g/mol |
Nombre IUPAC |
isothiocyanato-dimethyl-(2-methylpropoxy)silane |
InChI |
InChI=1S/C7H15NOSSi/c1-7(2)5-9-11(3,4)8-6-10/h7H,5H2,1-4H3 |
Clave InChI |
YTOFUYYWZUWQFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CO[Si](C)(C)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide](/img/structure/B14269890.png)

![1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one](/img/structure/B14269901.png)
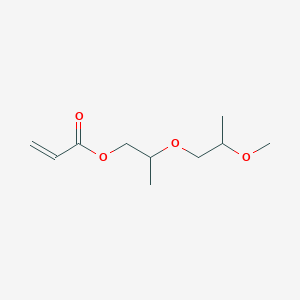
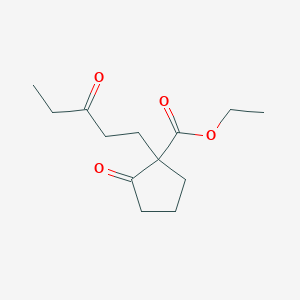
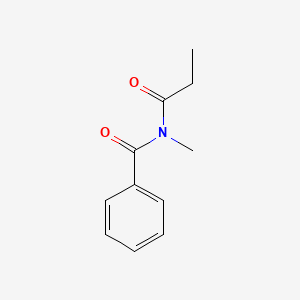
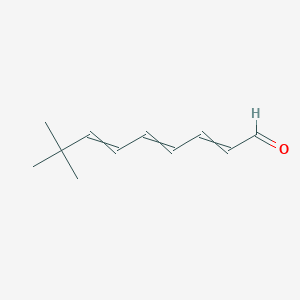
![4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal](/img/structure/B14269954.png)
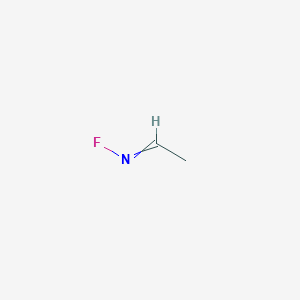

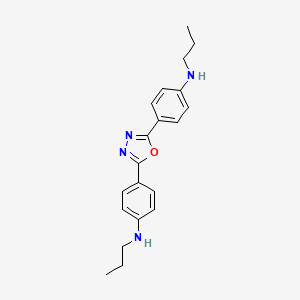
![2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14269990.png)
